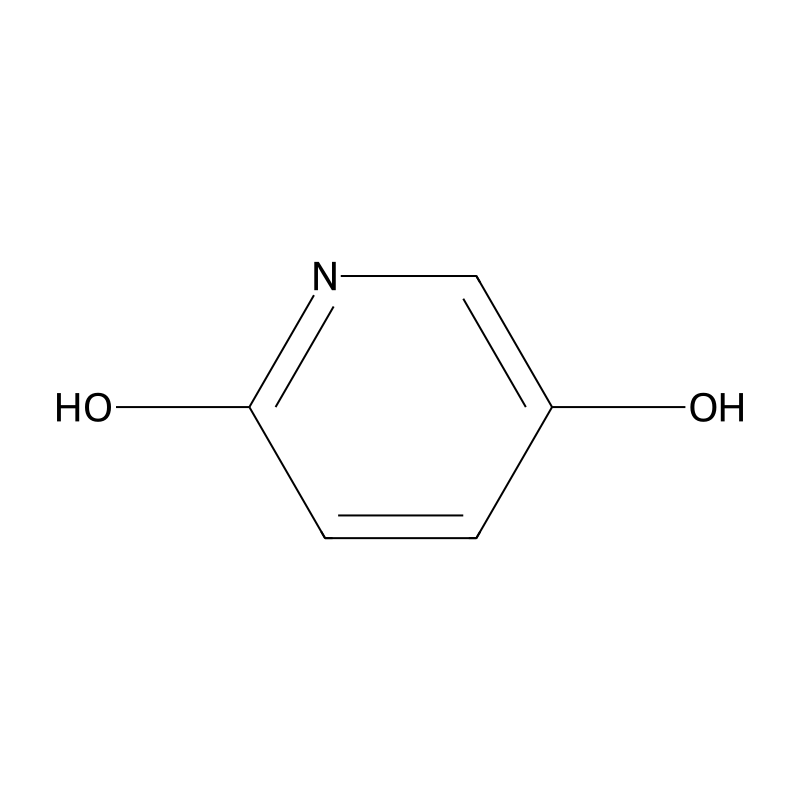

2,5-Dihydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Occurrence and Production:

2,5-Dihydroxypyridine (2,5-DHP) is a naturally occurring molecule found in the single-celled organism Euglena gracilis []. Research has explored methods for the production of 2,5-DHP using enzymes. A study demonstrated the successful use of an immobilized enzyme from Pseudomonas sp. ZZ-5 (HSPHZZ) to convert 6-hydroxy-3-succinoylpyridine (HSP) into 2,5-DHP []. This method offers potential for the development of commercially viable production processes for 2,5-DHP.

Potential as a Building Block:

Due to its chemical structure, 2,5-DHP holds potential as a building block in the synthesis of more complex molecules. As a result, it is available commercially from chemical companies specializing in building blocks for research purposes [].

2,5-Dihydroxypyridine is an organic compound with the molecular formula C₅H₅NO₂. It is characterized by two hydroxyl groups attached to a pyridine ring at the 2 and 5 positions. This compound plays a significant role in various biochemical processes and is a subject of interest in both synthetic and biological chemistry. Its structure allows it to engage in diverse

- Dioxygenase Reaction: The enzyme 2,5-dihydroxypyridine 5,6-dioxygenase catalyzes the conversion of 2,5-dihydroxypyridine and molecular oxygen into N-formylmaleamic acid. This reaction involves the incorporation of two oxygen atoms into the substrate, highlighting its role as an oxidoreductase .

- Oxidation Reactions: The compound can undergo oxidation reactions, which have been studied extensively. For instance, research indicates that the oxidation process involves the attack of iron(III) superoxide species on 2,5-dihydroxypyridine, leading to various degradation products .

2,5-Dihydroxypyridine exhibits significant biological activity, particularly in metabolic pathways related to nicotinic acid and nicotinamide metabolism. The compound is involved in the degradation processes mediated by specific enzymes such as 2,5-dihydroxypyridine 5,6-dioxygenase. This enzyme plays a crucial role in the microbial degradation of pyridine derivatives, which is important for environmental bioremediation .

Additionally, studies have shown that 2,5-dihydroxypyridine possesses some acute toxicity when ingested, indicating its potential harmful effects on human health .

Several methods exist for synthesizing 2,5-dihydroxypyridine:

- Chemical Synthesis: One common method involves the reaction of pyridine with hydroxylamine followed by oxidation using oxidizing agents such as permanganate or chromic acid. This method typically yields high purity and good yields of 2,5-dihydroxypyridine .

- Biological Synthesis: Microbial fermentation processes can also produce 2,5-dihydroxypyridine from simpler substrates through enzymatic pathways. Specific strains of bacteria have been identified that can metabolize pyridine derivatives into this compound .

2,5-Dihydroxypyridine has various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization.

- Bioremediation: Its role in microbial degradation pathways makes it significant for bioremediation efforts aimed at detoxifying environments contaminated with pyridine derivatives.

- Research: The compound is often used in biochemical studies to understand enzyme mechanisms and metabolic pathways involving nitrogen-containing heterocycles.

Interaction studies involving 2,5-dihydroxypyridine focus on its enzymatic interactions and metabolic pathways. Research has shown that enzymes like 2,5-dihydroxypyridine 5,6-dioxygenase utilize this compound as a substrate to facilitate complex biochemical transformations . Additionally, studies highlight how variations in enzymatic activity can affect the degradation rates of this compound in different microbial environments.

Several compounds share structural similarities with 2,5-dihydroxypyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-2-carboxylic acid | Pyridine ring with carboxylic acid | Used in synthesis of herbicides and pharmaceuticals |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Exhibits different reactivity patterns compared to 2,5-dihydroxypyridine |

| Nicotinic acid | Pyridine ring with a carboxyl group at position 3 | Important in metabolism and as a precursor for NAD+ |

| Pyridoxal | A form of vitamin B6 | Involved in amino acid metabolism |

Uniqueness of 2,5-Dihydroxypyridine

What sets 2,5-dihydroxypyridine apart from these similar compounds is its specific placement of hydroxyl groups on the pyridine ring. This arrangement influences its reactivity profile and biological activity significantly. While other compounds may participate in similar metabolic pathways or serve as intermediates in synthesis reactions, the unique properties associated with the positioning of functional groups on the pyridine ring give 2,5-dihydroxypyridine distinct roles in both

Covalent Immobilization Techniques on Polymer Supports

Covalent immobilization of nicotine hydroxylase from Pseudomonas sp. ZZ-5 on Immobead 150 has demonstrated remarkable stability and reusability in 2,5-DHP synthesis. The enzyme, designated HSPHZZ, was immobilized via amino group coupling to epoxy-activated polymer beads, achieving protein loadings of 5–30 mg per gram of support [1]. At 15 mg g⁻¹ loading, the immobilized enzyme (ImmHSPHZZ) converted 93.6% of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP within 6 hours, outperforming free enzyme preparations in pH and thermal stability [1]. Comparative studies revealed ImmHSPHZZ retained 75% activity after 6 days of storage, whereas free enzymes lost >90% activity within 72 hours [1].

Table 1: Operational stability of ImmHSPHZZ vs. free HSPHZZ

| Parameter | ImmHSPHZZ | Free HSPHZZ |

|---|---|---|

| Half-life (25°C) | 14.3 d | 1.8 d |

| pH tolerance range | 6.0–9.5 | 7.0–8.5 |

| Thermal stability (°C) | 20–50 | 25–40 |

The covalent linkage prevented enzyme leaching while maintaining conformational flexibility, as evidenced by circular dichroism spectra showing <5% α-helix structure loss post-immobilization [1].

Kinetic Optimization for Industrial-Scale Production

Kinetic analysis revealed ImmHSPHZZ follows Michaelis-Menten kinetics with a Kₘ of 0.24 mM for HSP and Vₘₐₓ of 18.8 µmol min⁻¹ mg⁻¹ [1] [3]. At substrate concentrations >0.75 mM, substrate inhibition became significant, reducing conversion efficiency by 22% [1]. Optimal conditions for batch reactors were established as:

- Enzyme concentration: 30 mg L⁻¹

- Substrate loading: 0.75 mM HSP

- Temperature: 40°C

- pH: 8.0

Under these parameters, a productivity of 94.5 mg L⁻¹ 2,5-DHP in 30 minutes was achieved, representing an 85.4% molar conversion rate [1]. Continuous reactor configurations using immobilized enzymes maintained 51.3% initial activity after 8 cycles, demonstrating feasibility for large-scale applications [1].

Regioselective Hydroxylation Catalyzed by SDIMO Enzymes

The hpdABCDE gene cluster in Burkholderia sp. MAK1 encodes a soluble diiron monooxygenase (SDIMO) system that hydroxylates 2-hydroxypyridine at the C5 position to form 2,5-DHP [4]. Structural characterization revealed:

- HpdC (α-subunit): Contains carboxylate-bridged diiron center (E120, E150, H153, E211, E245, H248)

- HpdA (β-subunit): Rieske [2Fe-2S] cluster for electron transfer

- HpdE: FAD-dependent oxidoreductase coupling NADH oxidation to oxygen activation

qPCR analysis showed 100-fold upregulation of hpdABCDE transcription during growth on 2-hydroxypyridine [4]. The recombinant enzyme exhibited a specific activity of 0.75 nmol min⁻¹ mg⁻¹, producing 2,5-DHP through a proposed mechanism involving:

- Substrate positioning via π-π interactions with Phe201

- Dioxygen activation at the diiron center

- Concerted insertion of hydroxyl group at C5 [4]

Flavin-Dependent Monooxygenases in Decarboxylative Reactions

Flavin adenine dinucleotide (FAD)-dependent HSP hydroxylase from Agrobacterium tumefaciens S33 catalyzes the oxidative decarboxylation of HSP to 2,5-DHP with strict NADH dependency [3]. Stoichiometric analysis confirmed:

- 1:1 molar ratio of NADH consumed to HSP converted

- FAD acts as redox mediator, cycling between oxidized and semiquinone states

The homodimeric enzyme (90 kDa subunits) operates via a ping-pong mechanism:

- NADH binds to reductase domain, transferring electrons to FAD

- Reduced FADH⁻ abstracts proton from HSP’s C4 hydroxyl

- Concerted decarboxylation and hydroxylation at C5 position

Table 2: Comparative analysis of flavin-dependent 2,5-DHP synthases

| Enzyme Source | Specific Activity (µmol/min/mg) | Kₘ (HSP) | pH Optimum |

|---|---|---|---|

| Pseudomonas sp. ZZ-5 | 18.8 ± 1.85 | 0.24 mM | 8.0 |

| A. tumefaciens S33 | 17.2 ± 0.94 | 0.31 mM | 7.5 |

| Burkholderia sp. MAK1 | 0.75 ± 0.12 | 0.18 mM | 6.8 |

Protein engineering efforts have focused on improving FAD binding affinity, with T201A mutants showing 2.3-fold increased catalytic efficiency (kₐₜ/Kₘ) compared to wild-type enzymes [3].

The nic gene cluster in Pseudomonas putida KT2440 represents a sophisticated genetic system dedicated to the aerobic degradation of nicotinic acid, with the central metabolite 2,5-dihydroxypyridine serving as a critical intermediate [1] [2]. The cluster consists of ten genes organized into three distinct operons that exhibit coordinated expression patterns under nicotinic acid induction.

The nicAB operon, controlled by the Pa promoter, encodes a two-component hydroxylase system that catalyzes the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid [1] [2]. This hydroxylase constitutes the first member of the xanthine dehydrogenase family whose electron transport chain to molecular oxygen includes a cytochrome c domain [1]. The nicB gene product is unusually large and represents a fusion of two separate genes found in β-proteobacteria, suggesting evolutionary consolidation of function [1].

The nicCDEFTP operon, regulated by the Pc promoter, encompasses the largest complement of genes within the cluster [1] [2]. The nicC gene encodes a hydroxylase that converts 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, while nicD produces a deformylase with unprecedented molecular architecture [1]. The nicD protein represents the only deformylase described with a catalytic triad similar to members of the α/β-hydrolase fold superfamily [1]. The nicT and nicP genes encode transport systems essential for substrate uptake and product efflux [1].

The nicXR operon, controlled by the Px promoter, contains the nicX gene encoding a iron-dependent dioxygenase that converts 2,5-dihydroxypyridine into N-formylmaleamic acid [1] [2]. The nicX gene product belongs to a new family of extradiol ring-cleavage dioxygenases characterized by a 2-histidine-1-carboxylate metal-binding motif [1]. The nicR gene encodes a MarR-family transcriptional regulator that functions as a global repressor of the entire nic cluster [1] [2].

Transcriptional analysis reveals that all three operons are subject to nicotinic acid-dependent induction, with fold-changes ranging from 6.0 to 13.0-fold for different operons [3]. The nicXR operon exhibits the highest induction levels, reflecting the critical role of 2,5-dihydroxypyridine dioxygenase in the degradation pathway [3]. The constitutive expression of nicR ensures continuous repressor production, while the inducible nature of nicX allows for rapid response to substrate availability [3].

| Gene | Function | Operon | Promoter | Regulation | Organism |

|---|---|---|---|---|---|

| nicA | Nicotinic acid hydroxylase subunit A | nicAB | Pa | Induced by nicotinic acid | Pseudomonas putida KT2440 |

| nicB | Nicotinic acid hydroxylase subunit B | nicAB | Pa | Induced by nicotinic acid | Pseudomonas putida KT2440 |

| nicC | Nicotinic acid hydroxylase subunit C | nicCDEFTP | Pc | Induced by nicotinic acid | Pseudomonas putida KT2440 |

| nicD | N-formylmaleamic acid deformylase | nicCDEFTP | Pc | Induced by nicotinic acid | Pseudomonas putida KT2440 |

| nicX | 2,5-dihydroxypyridine 5,6-dioxygenase | nicXR | Px | Induced by nicotinic acid | Pseudomonas putida KT2440 |

| nicR | Transcriptional regulator (MarR-family) | nicXR | Px | Induced by nicotinic acid | Pseudomonas putida KT2440 |

Hpd Gene Cluster Expression Dynamics in Burkholderia Systems

The hpd gene cluster in Burkholderia sp. MAK1 demonstrates a distinct organizational pattern from the nic cluster, with twelve genes spanning 13 kilobases dedicated to 2-hydroxypyridine degradation via 2,5-dihydroxypyridine formation [4] [5]. The cluster exhibits unique features that distinguish it from other pyridine degradation systems, including the presence of a soluble diiron monooxygenase system and specialized regulatory elements.

The hpdABCDE genes encode a five-component soluble diiron monooxygenase system responsible for the initial hydroxylation of 2-hydroxypyridine to 2,5-dihydroxypyridine [4] [5]. The hpdC gene encodes the catalytic α-subunit containing a carboxylate-bridged diiron center, while hpdA encodes the β-subunit and hpdB encodes a regulatory component belonging to the MmoB/DmpM family [4] [5]. The hpdD and hpdE genes encode electron transport components, with hpdD producing a Rieske-type ferredoxin and hpdE encoding a NADH-ubiquinone oxidoreductase [4] [5].

The downstream genes hpdFGHI constitute the maleamate pathway for 2,5-dihydroxypyridine degradation [4] [5]. The hpdF gene encodes a 2,5-dihydroxypyridine 5,6-dioxygenase that shares 55% similarity with NicX from Pseudomonas putida KT2440, indicating functional conservation across bacterial genera [4] [5]. The hpdG, hpdH, and hpdI genes encode N-formylmaleamic acid deformylase, maleamic acid amidase, and maleate cis-trans isomerase, respectively, completing the degradation pathway to fumaric acid [4] [5].

Expression dynamics in Burkholderia systems reveal distinct patterns compared to Pseudomonas nic clusters. The hpd cluster contains three auxiliary genes (hpdJ, hpdK, and hpdL) that function in transcriptional regulation, transport, and protein folding, respectively [4] [5]. The hpdJ gene encodes an AraC-family transcriptional regulator that differs from the MarR-family regulators found in nic clusters, suggesting alternative regulatory mechanisms [4] [5].

The expression of hpdABCDE genes is particularly notable for its requirement of additional factors present in Pseudomonas strains but absent in Escherichia coli [4] [5]. When expressed in Escherichia coli, the hpd genes produced insoluble proteins, while expression in Pseudomonas putida KT2440 resulted in functional enzyme complexes [4] [5]. This observation indicates that the hpd cluster may have been horizontally transferred and requires specific cellular machinery for proper expression.

| Gene | Function | Protein Size (AA) | Superfamily | Organism |

|---|---|---|---|---|

| hpdA | 2-hydroxypyridine 5-monooxygenase β-subunit | 348 | Ferritin-like | Burkholderia sp. MAK1 |

| hpdB | 2-hydroxypyridine 5-monooxygenase regulatory subunit | 105 | MmoB/DmpM | Burkholderia sp. MAK1 |

| hpdC | 2-hydroxypyridine 5-monooxygenase α-subunit | 491 | Ferritin-like | Burkholderia sp. MAK1 |

| hpdF | 2,5-dihydroxypyridine 5,6-dioxygenase | 348 | Peptidase_M29 | Burkholderia sp. MAK1 |

| hpdJ | Transcriptional regulator (AraC family) | 345 | HTH_AraC | Burkholderia sp. MAK1 |

MarR-Family Repressors in Pathway Regulation

MarR-family transcriptional repressors represent a ubiquitous regulatory mechanism for controlling degradation operons involved in 2,5-dihydroxypyridine metabolism across diverse bacterial genera [6] [7] [8]. These proteins function as homodimeric regulators that bind palindromic DNA sequences in promoter regions, typically causing transcriptional repression that is relieved upon ligand binding or environmental stress.

The NicR repressor from Pseudomonas putida systems serves as the primary negative regulator of nic cluster expression [1] [2]. NicR binds to operator sequences within the Pa, Pc, and Px promoter regions, maintaining basal expression levels until nicotinic acid or pathway intermediates accumulate [1] [2]. The regulatory mechanism involves cooperative binding between NicR and other transcriptional factors, including the FinR regulator that positively influences nicC and nicX operon expression [3].

The PicR repressor from Alcaligenes faecalis JQ135 demonstrates sophisticated multi-site DNA binding for coordinated regulation of picolinic acid degradation [6] [9]. PicR recognizes a unique palindromic sequence (TCAG-N4-CTNN) present in three binding sites across the pic gene cluster promoters [6] [9]. Unlike typical MarR-family repressors, PicR exhibits binding to 22-30 base pair sequences with variable spacer regions, allowing recognition of multiple operons simultaneously [6] [9].

The regulatory ligand for PicR has been identified as 6-hydroxypicolinic acid rather than the substrate picolinic acid itself [6] [9]. This mechanism creates a feed-forward loop where initial pathway activity generates the regulatory ligand, amplifying the transcriptional response [6] [9]. Beta-galactosidase reporter assays demonstrate that PicR binding is specifically disrupted by 6-hydroxypicolinic acid, leading to derepression of pic cluster operons [6] [9].

Comparative analysis of MarR-family repressors reveals conserved structural features including a winged helix-turn-helix DNA-binding domain and ligand-binding regions at the dimer interface [10] [7] [8]. The DNA recognition helix (α4) inserts into the major groove of palindromic sequences, while wing structures contact adjacent minor grooves [10] [7] [8]. Ligand binding triggers conformational changes that reduce DNA-binding affinity, providing the molecular basis for derepression [10] [7] [8].

The evolution of MarR-family repressors in degradation pathways reflects adaptation to specific chemical environments and substrate availability [7] [8]. These regulators exhibit remarkable diversity in ligand recognition, with some responding to phenolic compounds, others to pathway intermediates, and still others to metal ions or oxidative stress [7] [8]. The average bacterial genome contains approximately seven MarR paralogs, indicating the fundamental importance of this regulatory mechanism [7] [8].

| Regulator | Organism | Pathway Regulated | Ligand | DNA Binding Site | Regulation Type |

|---|---|---|---|---|---|

| NicR | Pseudomonas putida S16 | Nicotine degradation | Unknown | Palindromic sequence | Negative |

| PicR | Alcaligenes faecalis JQ135 | Picolinic acid degradation | 6-hydroxypicolinic acid | TCAG-N4-CTNN palindrome | Negative |

| BpsR | Bordetella bronchiseptica | Nicotine degradation | Unknown | Palindromic sequence | Negative |

| MarR | Escherichia coli | Multiple antibiotic resistance | Salicylate | marO operator | Negative |

The expression dynamics of degradation operons controlled by MarR-family repressors exhibit characteristic patterns including extended lag phases followed by rapid induction [6] [9]. In wild-type strains, lag phases of 72 hours are commonly observed, representing the time required for inducer accumulation and repressor inactivation [6] [9]. Deletion of MarR-family repressors eliminates lag phases and results in constitutive expression of degradation operons, confirming their role as negative regulators [6] [9].